molecular formula C19H21NO4 B5840777 Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate

Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate

Cat. No.: B5840777
M. Wt: 327.4 g/mol
InChI Key: KHNSAJGNCNYQCS-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate is an organic compound with a complex structure that includes both aromatic and ester functional groups

Safety and Hazards

Ethyl 4-{[3-(3-methylphenoxy)propanoyl]amino}benzoate may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate typically involves a multi-step process:

    Formation of 3-(3-methylphenoxy)propanoic acid: This can be achieved by reacting 3-methylphenol with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 3-(3-methylphenoxy)propanoic acid is then reacted with 4-aminobenzoic acid to form 4-[3-(3-methylphenoxy)propanoylamino]benzoic acid.

    Esterification: Finally, the 4-[3-(3-methylphenoxy)propanoylamino]benzoic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to speed up the reactions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate can undergo several types of chemical reactions:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The aromatic rings can be oxidized using strong oxidizing agents such as potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

    Hydrolysis: 4-[3-(3-methylphenoxy)propanoylamino]benzoic acid.

    Oxidation: Various oxidized derivatives of the aromatic rings.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[2-(3-methylphenoxy)propanoylamino]benzoate: Similar structure but with a different position of the propanoylamino group.

    Ethyl 4-[3-(4-methylphenoxy)propanoylamino]benzoate: Similar structure but with a different position of the methyl group on the phenoxy ring.

Uniqueness

Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-23-19(22)15-7-9-16(10-8-15)20-18(21)11-12-24-17-6-4-5-14(2)13-17/h4-10,13H,3,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNSAJGNCNYQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCOC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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